molecular formula C9H16BrNO B1404392 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one CAS No. 13973-69-8

2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one

Cat. No.: B1404392
CAS No.: 13973-69-8
M. Wt: 234.13 g/mol
InChI Key: COOYFNIWDZJKJL-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one is an organic compound with the molecular formula C9H16BrNO. It is a brominated ketone that features a piperidine ring, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one typically involves the bromination of 2-methyl-1-(piperidin-1-yl)propan-1-one. This can be achieved by reacting the starting material with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one involves its reactivity as a brominated ketone. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic intermediate. The piperidine ring also contributes to the compound’s stability and reactivity by providing steric and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-methyl-1-(piperidin-1-yl)propan-1-one is unique due to its specific combination of a brominated ketone and a piperidine ring. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance compared to similar compounds .

Properties

IUPAC Name

2-bromo-2-methyl-1-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-9(2,10)8(12)11-6-4-3-5-7-11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOYFNIWDZJKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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